IRE1α kinase-IN-9 is a small molecule that acts as an inhibitor of the inositol-requiring enzyme 1 alpha (IRE1α) kinase activity. IRE1α is a key component of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded proteins in the endoplasmic reticulum. This compound has garnered attention due to its potential therapeutic applications in diseases characterized by ER stress, such as neurodegenerative disorders and cancer.
IRE1α kinase-IN-9 is classified as a small-molecule inhibitor within the broader category of pharmacological agents targeting kinases. It specifically inhibits the ATP-binding site of IRE1α, thereby preventing its autophosphorylation and subsequent activation of its ribonuclease function.
The synthesis of IRE1α kinase-IN-9 involves several organic chemistry techniques, including:
The synthesis pathway typically includes multiple steps, starting from commercially available precursors. Key reactions may involve:
The molecular structure of IRE1α kinase-IN-9 features a complex arrangement that allows it to fit into the ATP-binding pocket of IRE1α. The specific arrangement of functional groups facilitates strong interactions with key residues in the binding site.
The molecular formula, molecular weight, and structural data can be obtained from databases such as PubChem or ChemSpider, which provide comprehensive details about its chemical properties.
IRE1α kinase-IN-9 undergoes specific interactions with IRE1α that inhibit its activity:
Kinetic studies reveal that IRE1α kinase-IN-9 exhibits competitive inhibition against ATP, with a calculated inhibition constant (IC50) that indicates its potency as an inhibitor .
The mechanism by which IRE1α kinase-IN-9 exerts its effects involves:
Studies have shown that treatment with IRE1α kinase-IN-9 leads to decreased levels of spliced XBP1 mRNA in various cell lines under ER stress conditions, confirming its role as an effective inhibitor .
IRE1α kinase-IN-9 is typically characterized by:
Key chemical properties include:
Relevant data can be derived from experimental studies conducted during the synthesis and characterization phases .
IRE1α kinase-IN-9 has several potential applications in scientific research and therapeutic development:
Inositol-requiring enzyme 1 alpha (IRE1α) is the most evolutionarily conserved endoplasmic reticulum (ER) transmembrane sensor, orchestrating the unfolded protein response (UPR) to maintain proteostasis. During ER stress—triggered by hypoxia, oxidative injury, viral infections, or high protein-folding demands—IRE1α detects misfolded protein accumulation and initiates adaptive signaling cascades [1] [3]. Its activation promotes cell survival through three primary mechanisms:
In pathological states like cancer, chronic IRE1α activation paradoxically supports malignant cell survival. For example, multiple myeloma cells exploit XBP1s to sustain high immunoglobulin production, while prostate cancer cells use IRE1α signaling for growth under hypoxic stress [4] [5]. Conversely, prolonged stress switches IRE1α outputs toward pro-apoptotic signaling through c-Jun N-terminal kinase activation [8].
Table 1: IRE1α-Mediated Cellular Stress Responses
Mechanism | Key Components | Biological Outcome |
---|---|---|
XBP1 Splicing | IRE1α endoribonuclease, XBP1s | Chaperone upregulation, ER expansion |
Regulated IRE1α-dependent decay | IRE1α endoribonuclease, ER-localized messenger RNAs | Reduced protein synthesis |
Apoptotic Switching | Tumor necrosis factor receptor-associated factor 2, c-Jun N-terminal kinase | Caspase activation, cell death |
IRE1α possesses bifunctional cytoplasmic domains that coordinate stress responses through kinase and endoribonuclease activities. The ER luminal domain senses misfolded proteins, leading to dimerization/oligomerization and autophosphorylation of the kinase domain. This activates the endoribonuclease domain, which executes both XBP1 splicing and regulated IRE1α-dependent decay [1] [6] [8]. Structural studies reveal that:
The kinase domain also scaffolds proinflammatory signaling by recruiting tumor necrosis factor receptor-associated factor 2, activating c-Jun N-terminal kinase and nuclear factor kappa-light-chain-enhancer of activated B cells pathways. This duality positions IRE1α as a gatekeeper for cell fate decisions: its endoribonuclease function promotes adaptation, while kinase-dependent signaling can drive inflammation or apoptosis [3] [8].
Table 2: Structural and Functional Features of IRE1α Domains
Domain | Function | Regulatory Mechanism |
---|---|---|
Luminal Domain | Stress sensing | Binding immunoglobulin protein dissociation, oligomerization |
Kinase Domain | Autophosphorylation, allostery | Trans-activation, tumor necrosis factor receptor-associated factor 2 recruitment |
Endoribonuclease Domain | XBP1 splicing, regulated IRE1α-dependent decay | Oligomerization-dependent substrate selection |
Dysregulated IRE1α signaling is implicated across pathologies due to its roles in proteostasis, inflammation, and cell survival:
Cancer
Neurodegenerative Diseases
Protein aggregation in Alzheimer’s and Parkinson’s diseases induces chronic ER stress. Persistent IRE1α activation exacerbates neuronal damage through regulated IRE1α-dependent decay–mediated degradation of synaptic transcripts and c-Jun N-terminal kinase–drived apoptosis [8].
Metabolic Disorders
Table 3: Disease-Associated IRE1α Signaling Mechanisms
Disease Category | Dysregulated Pathway | Pathogenic Consequence | Therapeutic Approach |
---|---|---|---|
Multiple Myeloma | IRE1α–XBP1s | Proteasome overload evasion | IRE1α ribonuclease inhibitors (e.g., KIRA6) |
Prostate Cancer | IRE1α–c-Myc | Tumor cell proliferation | IRE1α ablation + anti-programmed cell death protein 1 |
Alzheimer’s Disease | Regulated IRE1α-dependent decay | Synaptic protein loss | Kinase inhibitors (e.g., KIRA8) |
Diabetes | Regulated IRE1α-dependent decay | β-Cell insulin deficiency | IRE1α kinase modulators |
IRE1α inhibitors like kinase-inhibiting RNase attenuators (e.g., KIRA6/KIRA8) or endoribonuclease-targeting compounds (e.g., MKC8866) show efficacy in restoring proteostasis across these diseases [4] [5] [6]. Their development underscores IRE1α’s viability as a therapeutic node for pathologies driven by proteotoxic stress.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3